Deptropine methobromide Deptropine methobromide
Brand Name: Vulcanchem
CAS No.: 10139-98-7
VCID: VC21229582
InChI: InChI=1S/C24H30NO.BrH/c1-25(2)19-13-14-20(25)16-21(15-19)26-24-22-9-5-3-7-17(22)11-12-18-8-4-6-10-23(18)24;/h3-10,19-21,24H,11-16H2,1-2H3;1H/q+1;/p-1/t19-,20+,21?;
SMILES: C[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-]
Molecular Formula: C24H30NO.Br
Molecular Weight: 428.4 g/mol

Deptropine methobromide

CAS No.: 10139-98-7

Cat. No.: VC21229582

Molecular Formula: C24H30NO.Br

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

Deptropine methobromide - 10139-98-7

Specification

CAS No. 10139-98-7
Molecular Formula C24H30NO.Br
Molecular Weight 428.4 g/mol
IUPAC Name (1R,5S)-8,8-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azoniabicyclo[3.2.1]octane;bromide
Standard InChI InChI=1S/C24H30NO.BrH/c1-25(2)19-13-14-20(25)16-21(15-19)26-24-22-9-5-3-7-17(22)11-12-18-8-4-6-10-23(18)24;/h3-10,19-21,24H,11-16H2,1-2H3;1H/q+1;/p-1/t19-,20+,21?;
Standard InChI Key QGWFPTKLAJPIMN-ILOBMFFHSA-M
Isomeric SMILES C[N+]1([C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-]
SMILES C[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-]
Canonical SMILES C[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-]

Introduction

Chemical Structure and Identification

Deptropine methobromide is a quaternary ammonium compound formed by the methylation of deptropine at the nitrogen atom, resulting in a positively charged molecule paired with a bromide counterion. This modification significantly alters the compound's physicochemical properties compared to the parent deptropine structure .

Molecular Structure and Formula

The compound has the molecular formula C24H30BrNO with a molecular weight of 428.4 g/mol . Its structure consists of a tropane ring system with a methyl group at the nitrogen (forming the quaternary ammonium center) and a 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group attached via an oxygen atom at the 3-position .

Chemical Identifiers

Deptropine methobromide can be identified through various standardized chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of Deptropine Methobromide

Identifier TypeValue
CAS Registry Number10139-98-7
PubChem CID21124460
RTECS NumberYM3575000
IUPAC Name(1R,5S)-8,8-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azoniabicyclo[3.2.1]octane;bromide
InChIKeyQGWFPTKLAJPIMN-ILOBMFFHSA-M

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature, including N-methyldeptropine bromide, BS 7020a, and 3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-methyltropanium bromide . The existence of multiple nomenclatures reflects its presence across various research contexts and databases.

Physical and Chemical Properties

Deptropine methobromide possesses distinctive physical and chemical properties characteristic of quaternary ammonium compounds.

Structural Characteristics

The compound contains a quaternary nitrogen atom that carries a permanent positive charge, balanced by a bromide counterion. This quaternary ammonium structure significantly affects its solubility, ability to cross membranes, and pharmacological profile .

Relationship to Parent Compound

Deptropine methobromide is derived from deptropine, which is known to function as a parasympatholytic, H1-receptor antagonist, and muscarinic antagonist . The methylation at the nitrogen atom to form the quaternary ammonium salt may modify its pharmacological profile, potentially altering its ability to cross the blood-brain barrier while maintaining peripheral activity.

Pharmacological Classification and Activity

Based on its chemical structure and relationship to deptropine, inferences can be made about the potential pharmacological activity of deptropine methobromide.

Structural Classification

Deptropine methobromide belongs to several structural classes:

  • Quaternary ammonium compounds

  • Azabicycloalkane derivatives

  • Ethers

  • Tropane derivatives

This structural classification provides insights into its potential pharmacological behavior and similarities to other medicinal compounds.

Toxicological Profile

The available toxicological data on deptropine methobromide is limited in the provided search results.

Acute Toxicity

Comparative Analysis with Related Compounds

The relationship between deptropine methobromide and its parent compound provides context for understanding its potential applications and properties.

Structural Comparison with Deptropine

Deptropine (C23H27NO, molecular weight 333.5 g/mol) differs from deptropine methobromide by the absence of the additional methyl group at the nitrogen and the bromide counterion . This quaternization significantly affects the compound's physicochemical properties, including:

  • Increased water solubility

  • Reduced lipophilicity

  • Limited ability to cross the blood-brain barrier

  • Potentially longer duration of action in peripheral tissues

Pharmacological Implications

The quaternization of nitrogen atoms in medicinal chemistry often results in compounds with:

  • Enhanced potency at peripheral receptors

  • Reduced central nervous system side effects

  • Different pharmacokinetic profiles

  • Potential use in conditions where central effects are undesirable

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